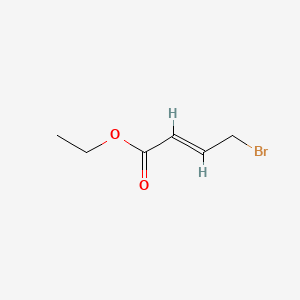

Ethyl 4-bromocrotonate

CAS No.: 6065-32-3

Cat. No.: VC3788660

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6065-32-3 |

|---|---|

| Molecular Formula | C6H9BrO2 |

| Molecular Weight | 193.04 g/mol |

| IUPAC Name | ethyl (E)-4-bromobut-2-enoate |

| Standard InChI | InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |

| Standard InChI Key | FHGRPBSDPBRTLS-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/CBr |

| SMILES | CCOC(=O)C=CCBr |

| Canonical SMILES | CCOC(=O)C=CCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Ethyl 4-bromocrotonate is formally named ethyl ()-4-bromobut-2-enoate, reflecting its ()-stereochemistry at the double bond between carbons 2 and 3 . The bromine atom occupies the terminal position of the crotonate chain, creating a polarized structure that enhances electrophilic reactivity. Key identifiers include:

The ()-configuration is critical for its reactivity in cross-coupling reactions, as the trans arrangement of substituents stabilizes transition states in catalytic cycles .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the vinyl proton ( ppm) and bromine-coupled methylene group ( ppm) . Density functional theory (DFT) calculations predict a dipole moment of , aligning with its polar nature .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Ethyl 4-bromocrotonate is a light yellow to brown liquid at room temperature, with the following physical constants :

| Property | Value |

|---|---|

| Boiling Point | 94–95 °C at 12 mmHg |

| Density (25 °C) | 1.402 g/mL |

| Refractive Index () | 1.493 |

| Flash Point | 207 °F (97 °C) |

| Solubility in Water | Insoluble |

| Solubility in Organics | Chloroform, Methanol (sparing) |

The compound’s low water solubility (<0.1 g/L) and moderate volatility make it suitable for reactions in nonpolar solvents like dichloromethane or tetrahydrofuran .

Stability and Reactivity

Ethyl 4-bromocrotonate is light-sensitive and degrades under prolonged UV exposure, necessitating storage at 2–8°C in amber glass . It reacts vigorously with strong bases (e.g., NaOH) via ester hydrolysis and with oxidizing agents, producing brominated byproducts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves the esterification of 4-bromocrotonic acid with ethanol under acidic catalysis :

Yields typically reach 70–85% after purification by vacuum distillation .

Technical-Grade Manufacturing

Industrial production uses continuous-flow reactors to enhance efficiency, with technical-grade material (75–80% purity) marketed for large-scale applications . Key impurities include unreacted 4-bromocrotonic acid and ethyl bromoacetate, which are removed via fractional crystallization .

Applications in Organic Synthesis and Pharmaceuticals

Cross-Coupling Reactions

The bromine atom in ethyl 4-bromocrotonate participates in Suzuki-Miyaura couplings with arylboronic acids, forming biaryl structures central to drug discovery . For example, it is a precursor to neratinib impurity 26, a tyrosine kinase inhibitor intermediate .

Cycloadditions and Heterocycle Synthesis

In Diels-Alder reactions, the compound acts as a dienophile, yielding bicyclic esters used in agrochemicals (e.g., pyrethroid analogs) . Recent studies highlight its role in synthesizing γ-lactams via [2+2] photocycloadditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume